3-methyl-2,3-dihydrobenzofuran

Physicochemical Characterization Quality Control Synthetic Intermediate Procurement

3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7) is a bicyclic heterocycle comprising a benzene ring fused to a partially saturated furan ring, with a methyl substituent at the 3-position. This structural motif serves as a versatile intermediate in the synthesis of bioactive neolignans, melatonergic agents, and agrochemical leads.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 13524-73-7
Cat. No. B168772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2,3-dihydrobenzofuran
CAS13524-73-7
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C12
InChIInChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
InChIKeyYZDGROPVYQGZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7): Procurement and Differentiation Guide for the Dihydrobenzofuran Scaffold


3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7) is a bicyclic heterocycle comprising a benzene ring fused to a partially saturated furan ring, with a methyl substituent at the 3-position [1]. This structural motif serves as a versatile intermediate in the synthesis of bioactive neolignans, melatonergic agents, and agrochemical leads [2]. Unlike the fully aromatic benzofurans or the unsubstituted dihydrobenzofuran, the presence and position of the methyl group critically modulate physicochemical properties, reactivity, and biological target engagement, making unambiguous identification of the correct isomer essential for reproducible research and development.

Why 3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7) Cannot Be Interchanged with Its Closest Analogs


Within the dihydrobenzofuran family, subtle variations in ring saturation and substitution pattern produce distinct physicochemical and reactivity profiles that preclude simple interchange. The 3-methyl-2,3-dihydrobenzofuran scaffold occupies a unique position between the fully aromatic 3-methylbenzofuran and the unsubstituted 2,3-dihydrobenzofuran [1]. Its partially saturated furan ring provides a chiral center at C3, enabling stereochemical control in downstream applications, while the methyl group enhances lipophilicity (XLogP ~2.3) relative to the parent dihydrobenzofuran (LogP ~2.14) [2]. Furthermore, the regiochemistry of the methyl group dictates protonation sites and reaction outcomes in ionic hydrogenation [3]. For procurement, selecting the incorrect isomer (e.g., 2-methyl-2,3-dihydrobenzofuran or 6-methyl-2,3-dihydrobenzofuran) will lead to divergent boiling points, densities, and synthetic yields, ultimately compromising experimental reproducibility and patent integrity. The evidence below quantifies these critical differences.

Quantitative Differentiation of 3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7) Against Key Comparators


Boiling Point and Density Differentiate 3-Methyl-2,3-dihydrobenzofuran from Its Regioisomers

3-Methyl-2,3-dihydrobenzofuran exhibits a distinct boiling point and density profile compared to its closest regioisomers and the parent dihydrobenzofuran. Specifically, it boils at 208–212 °C with a relative density (d20/4) of 1.0232, values that are substantially higher than 2,3-dihydrobenzofuran (188–189 °C; d=1.065 g/mL) and intermediate between 2-methyl-2,3-dihydrobenzofuran (198 °C; d=1.03) and 3-methylbenzofuran (195–197 °C; d=1.046) [1][2].

Physicochemical Characterization Quality Control Synthetic Intermediate Procurement

Lipophilicity (LogP) of 3-Methyl-2,3-dihydrobenzofuran Balances Membrane Permeability and Aqueous Solubility

The calculated partition coefficient (XLogP) for 3-methyl-2,3-dihydrobenzofuran is approximately 2.3, which is higher than that of the unsubstituted 2,3-dihydrobenzofuran (LogP range 1.62–2.14) but lower than that of the fully aromatic 3-methylbenzofuran (LogP range 2.74–2.89) [1][2][3]. This intermediate lipophilicity suggests improved membrane permeability over the parent scaffold while mitigating the excessive lipophilicity and potential cytotoxicity associated with fully aromatic benzofurans.

ADME Prediction Medicinal Chemistry Lipophilicity Optimization

Regiospecific Reactivity in Ionic Hydrogenation: 3-Methyl-2,3-dihydrobenzofuran Formation via C3 Protonation

Ionic hydrogenation of benzofurans proceeds with a reactivity order of 2-methylbenzofuran > 3-methylbenzofuran > benzofuran [1]. Crucially, the site of protonation dictates the product: benzofuran and 2-methylbenzofuran are protonated at C3, whereas 3-methylbenzofuran is protonated at C2 [1]. Consequently, ionic hydrogenation of 3-methylbenzofuran yields 3-methyl-2,3-dihydrobenzofuran as the major product in high yield, providing a regiospecific synthetic route that cannot be replicated with other methylbenzofuran isomers.

Synthetic Methodology Reaction Mechanism Isomer Purity

Synthetic Utility as a Core Scaffold for Agrochemical Lead Optimization

2,3-Dihydro-1-benzofuran-4-carboxylate derivatives have been identified as potent lead structures for mitigating drought and cold stress in crops [1]. In an in vivo SAR study, optimized derivatives carrying electron-donating substituents demonstrated stronger efficacy than internal standards in broad-acre crops including corn, wheat, and canola [1]. The 3-methyl-2,3-dihydrobenzofuran core serves as a key intermediate for introducing chirality and modulating the electronic properties of these agrochemical leads [2].

Agrochemical Discovery Structure-Activity Relationship Plant Stress Mitigation

Regioselective One-Pot Synthesis of 3-Substituted 2,3-Dihydrobenzofurans Including the 3-Methyl Derivative

A regioselective one-pot method for synthesizing 3-substituted 2,3-dihydrobenzofurans, including 3-methyl-2,3-dihydrobenzofuran, has been developed using fluoride-induced desilylation, o-quinone methide generation, and intramolecular 5-exo-tet elimination [1]. This method provides a concise, high-yielding route to the 3-methyl derivative, addressing a gap in synthetic accessibility compared to the parent 2,3-dihydrobenzofuran and 2-substituted analogs which are more readily available via alternative methods [1].

Synthetic Methodology Drug Discovery Building Block Synthesis

Validated Research and Industrial Application Scenarios for 3-Methyl-2,3-dihydrobenzofuran (CAS 13524-73-7)


Chiral Building Block for Asymmetric Synthesis of Bioactive Neolignans

The 3-methyl-2,3-dihydrobenzofuran scaffold contains a stereogenic center at C3, enabling the synthesis of enantiomerically pure neolignans such as those isolated from Nectandra miranda [1]. These compounds exhibit a range of biological activities including cytotoxicity and anti-HIV-1 reverse transcriptase inhibition [2]. Procurement of the racemic or enantiopure 3-methyl-2,3-dihydrobenzofuran is critical for establishing stereochemical structure-activity relationships in natural product-inspired drug discovery.

Intermediate for Melatonergic Agent Development

Benzofuran and dihydrobenzofuran derivatives, including those based on the 3-methyl-2,3-dihydrobenzofuran core, have been patented as high-affinity ligands for human melatonin receptors (MT1 and MT2) [3]. These compounds are being investigated for the treatment of circadian rhythm disorders and insomnia. The 3-methyl substitution pattern influences receptor subtype selectivity and metabolic stability, making this specific isomer a valuable intermediate for medicinal chemistry optimization.

Agrochemical Lead Optimization for Crop Stress Mitigation

The 3-methyl-2,3-dihydrobenzofuran framework serves as a key intermediate in the synthesis of 2,3-dihydro-1-benzofuran-4-carboxylates, which have demonstrated potent in vivo efficacy against drought and cold stress in corn, wheat, and canola [4]. The methyl group at C3 provides a handle for further functionalization and influences the compound's interaction with plant stress response pathways. Researchers in agrochemical discovery should procure this specific scaffold to access the validated lead series.

Mechanistic Probe in Ionic Hydrogenation Studies

The distinct protonation behavior of 3-methylbenzofuran (precursor to 3-methyl-2,3-dihydrobenzofuran) under ionic hydrogenation conditions makes this system an excellent mechanistic probe for studying electrophilic aromatic substitution and hydride transfer reactions [5]. The regiospecific formation of 3-methyl-2,3-dihydrobenzofuran from 3-methylbenzofuran provides a clean, high-yield reaction that can be used to calibrate computational models or optimize reaction conditions for related heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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